methyl(3S)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride
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Overview
Description
Methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structural properties, which include an amino group and a methoxyphenyl group, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and (S)-3-amino-4-hydroxybutanoic acid.
Esterification: The resulting intermediate undergoes esterification using methanol and a strong acid catalyst such as hydrochloric acid to form the methyl ester.
Purification: The final product is purified through recrystallization or chromatography techniques to obtain methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the condensation and esterification reactions.
Flow Microreactors: Employing flow microreactors for more efficient and sustainable synthesis.
Purification: Large-scale purification methods such as continuous chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S)-3-amino-3-(2-hydroxy-4-methoxyphenyl)propanoate hydrochloride .
- Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate .
Uniqueness
Methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride stands out due to its unique combination of an amino group and a methoxyphenyl group, which imparts specific chemical reactivity and biological activity .
This detailed article provides a comprehensive overview of methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H18ClNO3 |
---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2;/h3-6,10H,7-8,13H2,1-2H3;1H/t10-;/m0./s1 |
InChI Key |
DUXZJBRGAPXPCQ-PPHPATTJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](CC(=O)OC)N.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC(=O)OC)N.Cl |
Origin of Product |
United States |
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